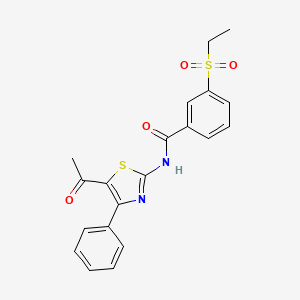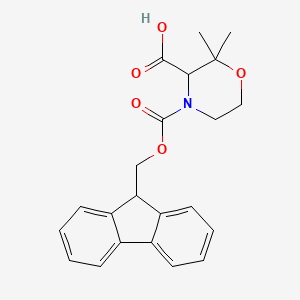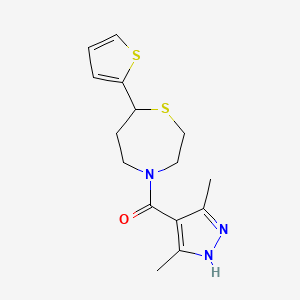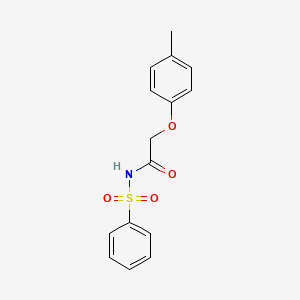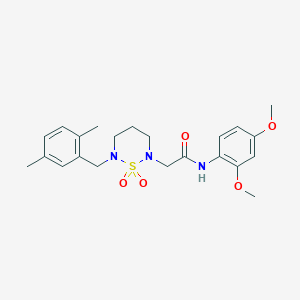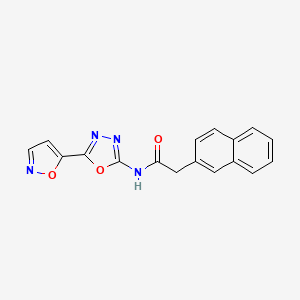
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide: is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and naphthalene moieties
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with nitrogen-containing compounds or pathways .
Mode of Action
The presence of a nitrogen atom in its structure suggests it may interfere with the nitrogen content from the amination step .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Naphthalene Derivative: The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthalene derivative through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of isoxazole and oxadiazole rings suggests possible activity as an antimicrobial, anti-inflammatory, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its structural features may also make it suitable for use in sensors or as a component in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(5-(isoxazol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: Features a pyridine ring instead of a naphthalene ring.
Uniqueness
The uniqueness of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide lies in its combination of structural motifs, which confer distinct chemical and biological properties. The naphthalene ring enhances its aromaticity and potential for π-π interactions, while the isoxazole and oxadiazole rings provide sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-naphthalen-2-yl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-15(10-11-5-6-12-3-1-2-4-13(12)9-11)19-17-21-20-16(23-17)14-7-8-18-24-14/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKPIRBLQNLBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
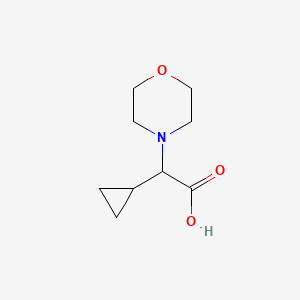
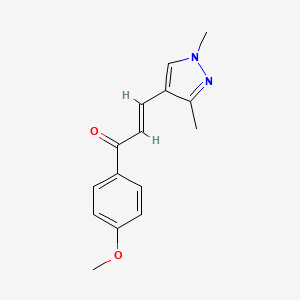

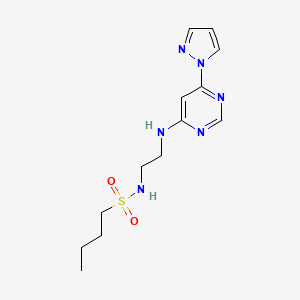
![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)
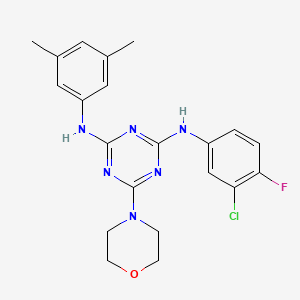
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)
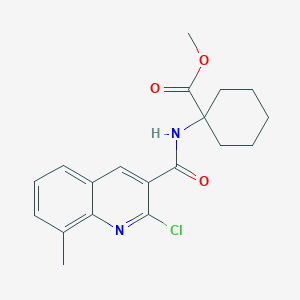
![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)
